molecular formula C19H14FN3O3S B2620792 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 893991-31-6

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B2620792
CAS RN: 893991-31-6
M. Wt: 383.4
InChI Key: FUOPVLSGXKENRQ-UHFFFAOYSA-N
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Description

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a novel compound with potential applications in scientific research. It is a sulfanyl-substituted pyridazine derivative that has been synthesized using a multi-step process.

Scientific Research Applications

Structural and Biochemical Insights

  • Molecular Docking and Quantum Chemical Studies : A study provided a quantum chemical insight into the structure and NBO analysis of hydrogen-bonded interactions for a novel antiviral molecule closely related to the chemical compound . This research explored its potential efficacy against COVID-19 by utilizing molecular docking studies against SARS-CoV-2 protein, highlighting its significance in the development of antiviral drugs (Mary et al., 2020).

  • Crystal Structure Analysis : Research on crystal structures of similar sulfanyl acetamide compounds has been conducted, providing insights into their molecular conformation and stability, which is crucial for understanding their biological activity and designing more effective derivatives (Subasri et al., 2016; Subasri et al., 2017).

Potential Therapeutic Applications

  • Anticancer and Antimicrobial Activity : Novel sulfonamide derivatives, which share a structural resemblance with the compound , have shown significant anticancer and antimicrobial activities. This suggests the potential of such compounds in therapeutic applications against various cancer cell lines and microbial infections (Ghorab et al., 2015; Rehman et al., 2016).

  • Inhibition of Glutaminase : Another study focused on the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including sulfonamide derivatives, as glutaminase inhibitors. These compounds, by inhibiting glutaminase, have shown to attenuate the growth of cancer cells, indicating the potential use of similar compounds in cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-13-3-1-2-4-15(13)21-18(24)10-27-19-8-6-14(22-23-19)12-5-7-16-17(9-12)26-11-25-16/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPVLSGXKENRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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